

Introduction: Situating a Privileged Scaffold in a Novel Molecular Context

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Compound of Interest

Compound Name: *N*-[2-(4-Methylphenoxy)ethyl]-1-butamine

CAS No.: 420102-65-4

Cat. No.: B3136589

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N-[2-(4-Methylphenoxy)ethyl]-1-butamine is a secondary amine featuring a p-cresol moiety linked via an ethyl ether to a butylamine chain. While this specific molecule is not extensively documented in peer-reviewed literature, its core structure, the phenoxyethylamine scaffold, is recognized as a privileged structure in medicinal chemistry.^[1] Derivatives of this scaffold are integral to a wide array of pharmacologically active agents, including modulators of adrenergic receptors.^{[2][3][4]}

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data by synthesizing predictive information with foundational chemical principles. We will elucidate the molecule's physicochemical properties, propose a robust synthetic pathway, detail its expected reactivity, and provide a thorough analytical characterization blueprint. The insights herein are derived from an analysis of its constituent functional groups and data from structurally analogous compounds, providing a validated framework for its investigation and potential application.

Molecular Structure and Physicochemical Properties

The structural features—a basic secondary amine, a polar ether linkage, and a nonpolar substituted aromatic ring—govern the molecule's behavior in chemical and biological systems.

Chemical Identifiers:

- IUPAC Name: **N-[2-(4-Methylphenoxy)ethyl]-1-butanamine**
- CAS Number: 420102-65-4[5]
- Molecular Formula: C₁₃H₂₁NO[5]
- Molecular Weight: 207.31 g/mol [6]

Predicted Physicochemical Data Summary:

Property	Predicted Value	Rationale & Scientific Insight
XLogP3	3.1	The positive value indicates significant lipophilicity, driven by the butyl group and the methyl-substituted aromatic ring. This suggests good solubility in organic solvents and potential for membrane permeability.[5]
pKa (Conjugate Acid)	~10.5 - 11.0	The secondary aliphatic amine is a strong base. Its pKa is expected to be in the typical range for dialkylamines, making the molecule predominantly protonated and positively charged at physiological pH (7.4). This has profound implications for solubility in aqueous media and interaction with biological targets.
Topological Polar Surface Area (TPSA)	21.3 Å ²	This value, contributed by the nitrogen and oxygen atoms, is relatively low.[5][7] Molecules with a TPSA below 60 Å ² are often associated with good cell permeability and blood-brain barrier penetration.
Hydrogen Bond Donors	1 (N-H group)	The secondary amine can act as a hydrogen bond donor.[5]
Hydrogen Bond Acceptors	2 (N and O atoms)	The lone pairs on the nitrogen and ether oxygen can act as hydrogen bond acceptors.[5]

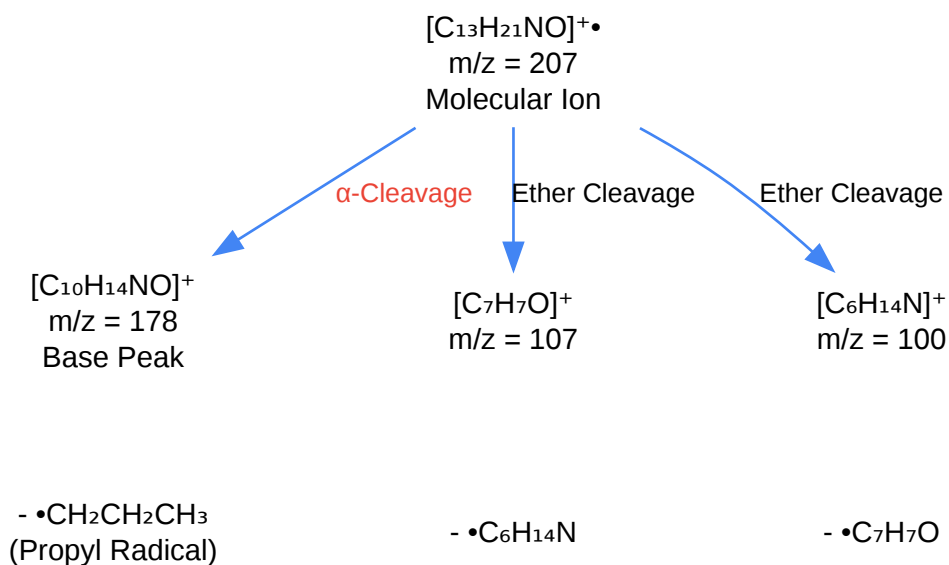
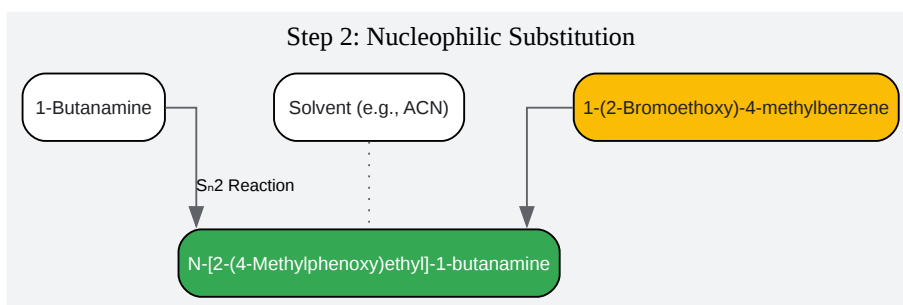
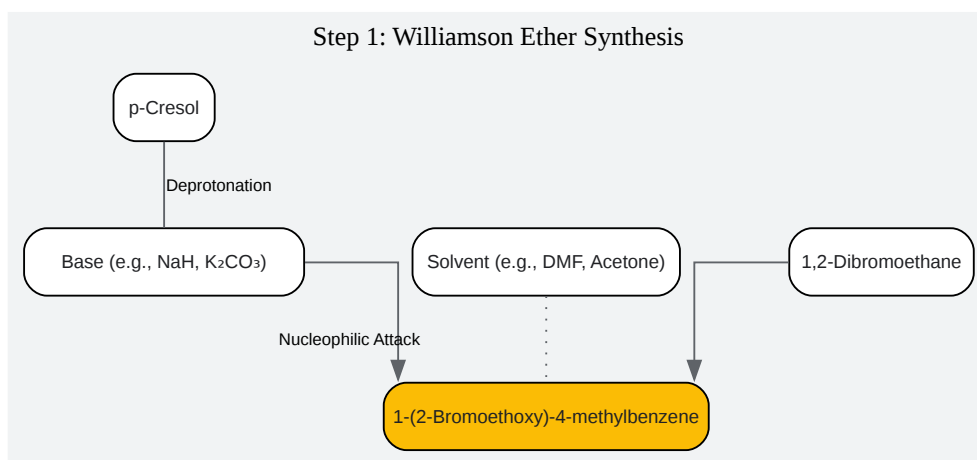
Rotatable Bonds

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The significant number of rotatable bonds indicates high conformational flexibility, which can be critical for binding to protein targets.[5]

Proposed Synthesis Workflow

A reliable and scalable synthesis is paramount for further investigation. A two-step approach is proposed, leveraging well-established, high-yielding organic reactions. The pathway involves an initial Williamson ether synthesis followed by a reductive amination.



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